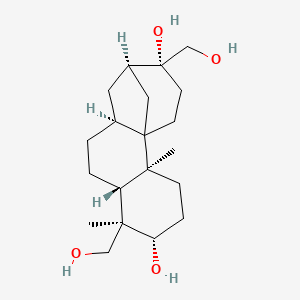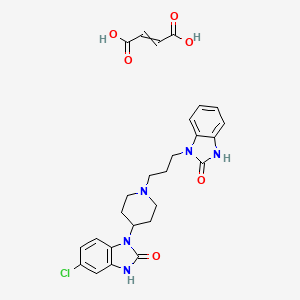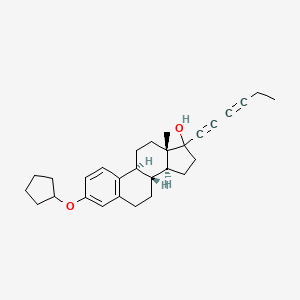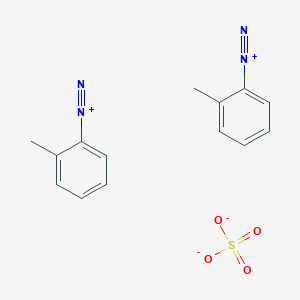
3-Epiaphidicolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An antiviral antibiotic produced by Cephalosporium aphidicola and other fungi. It inhibits the growth of eukaryotic cells and certain animal viruses by selectively inhibiting the cellular replication of DNA polymerase II or the viral-induced DNA polymerases. The drug may be useful for controlling excessive cell proliferation in patients with cancer, psoriasis or other dermatitis with little or no adverse effect upon non-multiplying cells.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Activities
- A study by Patro, Bhattamisra, & Mohanty (2016) investigated the effects of ethyl acetate extract of Mimosa pudica leaves on anxiety, depression, and memory in mice. The extract showed significant anti-anxiety and anti-depressant activities, suggesting potential applications in neuropharmacology.
Cardiac Research
- Research by Allon et al. (2005) explored the long-term cardiac effects of sarin vapor exposure in rats. Findings revealed significant changes in cardiac parameters, contributing to our understanding of cardiac response to toxic substances.
Pharmacological Characterization of Compounds
- Colestock et al. (2018) conducted a study on new psychoactive substances, including dissociative anesthetics 3-MeO-PCMo. This research provides insights into the pharmacological profiles of novel compounds, which can inform future drug development.
Neuroprotective and Memory Enhancing Effects
- Duyu et al. (2020) examined the effects of Mimosa pudica in Parkinson’s Disease and suggested that the plant could modulate neuroactive ligand receptor interaction, with implications for memory improvement in neurodegenerative diseases (Duyu, Khanal, Khatib, & Patil, 2020).
Hepatoprotective Properties
- Sobeh et al. (2017) investigated the antioxidant and hepatoprotective properties of Senna singueana bark extract. Their findings suggest potential applications in treating liver diseases and aging-related degenerative diseases (Sobeh, Mahmoud, Hasan, Cheng, El-Shazly, & Wink, 2017).
Translational Research in Epidemiology
- Khoury, Gwinn, & Ioannidis (2010) discussed the role of epidemiology in translating scientific discoveries into public health impact, highlighting the importance of integrating epidemiological research in the development of healthcare interventions and policies (Khoury, Gwinn, & Ioannidis, 2010).
Epigenetics in Cancer Research
- A review by Boumber & Issa (2011) focused on epigenetics in cancer, discussing the potential of epigenetic drugs for cancer treatment and the challenges faced in this area of research (Boumber & Issa, 2011).
Eigenschaften
CAS-Nummer |
52645-92-8 |
|---|---|
Produktname |
3-Epiaphidicolin |
Molekularformel |
C20H34O4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(2S,5S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol |
InChI |
InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19?,20-/m0/s1 |
InChI-Schlüssel |
NOFOAYPPHIUXJR-ZJBZKFICSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@H]3C24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O |
SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O |
Kanonische SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O |
Andere CAS-Nummern |
52645-92-8 |
Synonyme |
Aphidicolin Aphidicolin, (3-S-(3alpha,4beta,4abeta,6aalpha,8alpha,9alpha,11aalpha,11balpha))-Isomer ICI 69653 ICI-69653 ICI69653 NSC 234714 NSC 351140 NSC-234714 NSC-351140 NSC234714 NSC351140 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















